molecular formula C18H20N2O3 B2783687 6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide CAS No. 2034428-12-9

6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide

Cat. No.: B2783687
CAS No.: 2034428-12-9
M. Wt: 312.369
InChI Key: BKLVTLNTUQBNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide is a pyridine-based small molecule characterized by:

  • A pyridine core substituted at position 3 with a carboxamide group (CONH-).
  • An N-(1-phenylethyl) substituent on the carboxamide nitrogen, introducing a lipophilic aromatic moiety.

Molecular Formula: C₁₈H₂₀N₂O₃
Molecular Weight: 312.36 g/mol (calculated).
Key Features: The compound combines aromatic (phenyl), heterocyclic (pyridine, oxolane), and amide functionalities, making it a candidate for medicinal chemistry or materials science applications.

Properties

IUPAC Name

6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13(14-5-3-2-4-6-14)20-18(21)15-7-8-17(19-11-15)23-16-9-10-22-12-16/h2-8,11,13,16H,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLVTLNTUQBNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with ammonia under high pressure and temperature to form nicotinamide.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Tetrahydrofuran-3-yl Ether Moiety: The tetrahydrofuran-3-yl ether moiety can be introduced through an etherification reaction, where tetrahydrofuran-3-ol is reacted with the nicotinamide derivative in the presence of a suitable base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH₃, RNH₂)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyridine carboxamides, including 6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide, exhibit significant anticancer activity. These compounds have been shown to inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation and survival.

Case Study : A study demonstrated that similar pyridine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may possess similar properties. The compound's ability to modulate gene expression related to cancer progression was also noted .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission.

Case Study : In vitro studies showed that related compounds could significantly reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration. The potential of this compound as a neuroprotective agent warrants further exploration .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated due to its potential to inhibit pro-inflammatory cytokines. This action is crucial for treating conditions characterized by chronic inflammation.

Case Study : A recent investigation into similar compounds revealed their effectiveness in reducing levels of TNF-alpha and IL-6 in animal models of inflammation. These findings suggest that this compound could be beneficial in managing inflammatory diseases .

Drug Development

The unique structural features of this compound make it a candidate for further drug development. Its ability to interact with multiple biological targets enhances its therapeutic potential.

Formulation in Combination Therapies

Given its diverse biological activities, this compound can be formulated as part of combination therapies aimed at enhancing the efficacy of existing treatments for cancer and neurodegenerative diseases.

Data Table: Summary of Applications

Application AreaKey FindingsReferences
AnticancerInduces apoptosis; inhibits tumor growth
NeuroprotectionInhibits acetylcholinesterase; reduces oxidative stress
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Mechanism of Action

The mechanism of action of 6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Commercial Catalogs

The following table compares 6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide with compounds from commercial sources ():

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
This compound (Target) C₁₈H₂₀N₂O₃ 312.36 N-(1-phenylethyl), oxolan-3-yloxy Not provided N/A
N-(3,3-Diphenylpropyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide C₂₅H₂₆N₂O₃ 402.49 N-(3,3-diphenylpropyl), oxolan-3-yloxy 2034526-79-7
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₈N₂O₂ 234.29 Methoxy, pyrrolidin-1-yl, ethanone Not provided
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₂₂H₃₇FN₃O₃Si 453.69 Fluorine, tert-butyldimethylsilyloxy, oxime Not provided
(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol C₂₀H₃₄FN₂O₃Si 412.57 Fluorine, tert-butyldimethylsilyloxy, methanol Not provided

Key Comparative Analysis

(a) Core Structure and Functional Groups
  • Shared Pyridine Backbone : All compounds feature a pyridine ring, but substitution patterns vary significantly.
  • Target vs. N-(3,3-Diphenylpropyl) Analogue (): Both have identical oxolan-3-yloxy and carboxamide groups. Substituent Difference: The target’s N-(1-phenylethyl) group (C₈H₉) vs. the analogue’s bulkier N-(3,3-diphenylpropyl) (C₁₅H₁₅).
(b) Electronic and Steric Effects
  • Fluorinated Analogues () : The presence of fluorine and tert-butyldimethylsilyloxy groups enhances metabolic stability and electron-withdrawing effects, unlike the target’s electron-rich oxolane and phenyl groups .
  • Methoxy and Pyrrolidine Derivatives () : Methoxy groups increase polarity, while pyrrolidine introduces basicity, contrasting with the target’s neutral amide and oxolane moieties.
(c) Physicochemical Properties
  • Molecular Weight : The target (312.36 g/mol) is smaller than the diphenylpropyl analogue (402.49 g/mol) and fluorinated silyl derivatives (>400 g/mol), suggesting better bioavailability .
  • Lipophilicity : The N-(1-phenylethyl) group balances lipophilicity, whereas the tert-butyldimethylsilyloxy group () drastically increases hydrophobicity.

Biological Activity

The compound 6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyridine ring substituted with an oxolane group and an N-(1-phenylethyl) moiety. Its molecular formula is C15H17N2O3C_{15}H_{17}N_{2}O_{3} with a molecular weight of 273.31 g/mol. The InChIKey for this compound is ZASXMYMDOKNCMC-UHFFFAOYSA-N .

Research indicates that compounds similar to this compound often exhibit activity through various biological pathways:

  • Kinase Inhibition : Many pyridine derivatives are known to inhibit specific kinases, which play crucial roles in cell signaling and regulation. This inhibition can lead to effects on cell proliferation and apoptosis .
  • Anti-inflammatory Activity : Some studies have shown that related compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as acute liver injury and other inflammatory diseases .
  • Histone Deacetylase (HDAC) Inhibition : Compounds with structural similarities have been noted for their ability to inhibit HDACs, which are involved in the regulation of gene expression and are targets for cancer therapy .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity TypeObserved EffectsReference
Kinase InhibitionInhibits specific kinases involved in cell signaling
Anti-inflammatoryReduces levels of inflammatory cytokines
HDAC InhibitionModulates gene expression through HDAC inhibition

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Acute Liver Injury : A study demonstrated that a structurally related compound exhibited significant protective effects against acetaminophen-induced acute liver injury in mice, highlighting its potential as a therapeutic agent .
  • In Vitro Assays : Various in vitro assays have shown that related compounds can effectively inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism for their anti-inflammatory properties .

Q & A

What are the critical steps and optimization parameters in synthesizing 6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide?

Answer:
The synthesis involves multi-step reactions, including coupling of the pyridine core with oxolane and phenylethylamine moieties. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for oxolane attachment .
  • Temperature control : Optimal yields are achieved at 80–100°C during amide bond formation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) improve reaction rates and purity .
    Purification via column chromatography or recrystallization ensures >95% purity. Reaction progress is monitored using TLC and HPLC .

Which analytical methods are most effective for confirming the structural integrity of this compound?

Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., oxolane linkage at C6) .
  • X-ray crystallography : Resolves 3D conformation, bond angles, and dihedral relationships in the pyridine-oxolane system .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • IR spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹) .

How can researchers validate the reported anticancer and antibacterial activities of this compound?

Answer:
In vitro assays :

  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values. Mechanism studies include apoptosis assays (Annexin V/PI) and cell cycle analysis .
  • Antibacterial : Broth microdilution for MIC determination against Gram± pathogens. Synergy testing with β-lactams assesses cell wall inhibition .
    In vivo models :
  • Xenograft mice models for tumor growth suppression.
  • Murine infection models for bacterial load reduction .
    Target validation : Enzymatic assays (e.g., kinase inhibition) and molecular docking to identify binding sites .

What strategies resolve contradictions in reported biological activity data across studies?

Answer:

  • Replicate studies : Ensure consistency in assay conditions (e.g., pH, serum concentration) .
  • Structural analogs : Compare activity of derivatives to isolate functional group contributions (e.g., oxadiazole vs. oxolane substitutions) .
  • Meta-analysis : Cross-reference datasets from public repositories (e.g., ChEMBL, PubChem) to identify outliers .
  • ADME profiling : Assess bioavailability differences due to solubility or metabolic stability .

What methodologies elucidate the mechanism of action for this compound’s anti-inflammatory effects?

Answer:

  • Cytokine profiling : ELISA or Luminex assays quantify TNF-α, IL-6, and IL-1β suppression in LPS-stimulated macrophages .
  • Pathway analysis : Western blotting for NF-κB or MAPK pathway modulation .
  • Receptor binding : Radioligand displacement assays (e.g., COX-2 inhibition) .
  • Gene expression : RNA-seq identifies differentially expressed genes in treated vs. untreated cells .

How can researchers determine the physicochemical properties critical for drug-likeness?

Answer:

  • Solubility : Shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .
  • LogP : Reverse-phase HPLC or computational tools (e.g., SwissADME) .
  • Stability : Forced degradation studies under heat, light, and humidity; analyze via UPLC-MS .
  • Permeability : Caco-2 cell monolayer assays predict intestinal absorption .

What advanced computational approaches predict interactions with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Glide simulates binding to enzymes (e.g., kinases) or receptors .
  • MD simulations : GROMACS or AMBER models dynamic interactions over time (e.g., ligand-protein stability) .
  • QSAR models : Build predictive activity models using descriptors like electronegativity and polar surface area .

How does structural modification of the oxolane moiety impact bioactivity?

Answer:

  • Ring size variation : Compare oxolane (5-membered) vs. oxane (6-membered) analogs on solubility and target binding .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., Cl) to enhance metabolic stability .
  • Stereochemistry : Synthesize enantiomers to assess chirality-dependent activity (e.g., S vs. R configurations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.